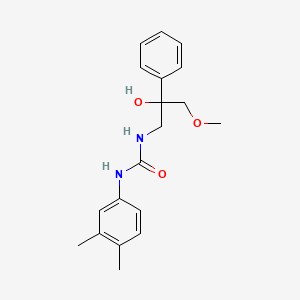
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of urea derivatives often involves reactions between amine compounds and carbonyl compounds under specific conditions. For example, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea investigated under atmospheric pressure shows that homogeneous catalysts like sodium methoxide can efficiently catalyze the synthesis under mild conditions (Gao, Li, & Zhang, 2007).
Molecular Structure Analysis
The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl Urea reveals two crystallographically independent molecules with different conformations, exhibiting classic tricyclic hydrophenanthrene structure. This highlights the complex molecular arrangement and intermolecular hydrogen bonding stabilizing the structure (Rao, Wu, Song, & Shang, 2010).
Chemical Reactions and Properties
Ureas exhibit unique reactivity under specific conditions. Hindered trisubstituted ureas undergo substitution reactions with a range of nucleophiles under neutral conditions, demonstrating the compound's potential for facile carbamoylation of nucleophiles (Hutchby et al., 2009). This unique reactivity underlines the compound's chemical versatility.
Physical Properties Analysis
The physical properties of urea derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. While specific data on "1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea" is not directly available, studies on related compounds provide insights into how substitutions on the phenyl rings and the urea linkage influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, are influenced by the urea moiety and the substituents on the phenyl rings. Research on similar urea derivatives has shown that the presence of hydroxymethyl groups and their susceptibility to polycondensation reactions can significantly affect the compound's overall chemical behavior (Christjanson, Pehk, & Siimer, 2006).
科学的研究の応用
Chemical Synthesis and Modification
- Urea compounds are used in chemical synthesis and modification, such as the development of hindered trisubstituted ureas for facile carbamoylation of nucleophiles under neutral conditions. These reactions are significant for synthetic chemistry, offering a pathway to produce amine derivatives and protected aniline derivatives, incorporating commonly employed amine protecting groups like Cbz, Boc, and Fmoc. Such processes are essential for developing pharmaceuticals and complex organic molecules (Hutchby et al., 2009).
Environmental Science
- In environmental science, the degradation and persistence of urea-based herbicides in soils are studied to understand their impact on ecosystems and water quality. Investigations into microbial degradation of substituted urea herbicides provide insights into bioremediation strategies and the environmental fate of these compounds (Sørensen, Ronen, & Aamand, 2001).
Analytical Chemistry
- Urea derivatives are subjects of analytical chemistry research, focusing on developing methods for detecting and quantifying these compounds in environmental samples. Techniques such as enzyme-linked immunosorbent assays (ELISAs) are developed for sensitive detection of urea herbicides in soil and water, aiding in environmental monitoring and ensuring compliance with safety standards (Fang-shi, 2007).
Pharmacology and Biomedical Research
- Research in pharmacology and biomedical sciences explores urea compounds' biological activities, including their potential as anticancer agents. The development and evaluation of novel urea derivatives for their antiproliferative effects against cancer cell lines highlight the therapeutic potential of these compounds in oncology (Feng et al., 2020).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-9-10-17(11-15(14)2)21-18(22)20-12-19(23,13-24-3)16-7-5-4-6-8-16/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMBLBZWIALAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(COC)(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
amino}acetamide](/img/structure/B2486438.png)
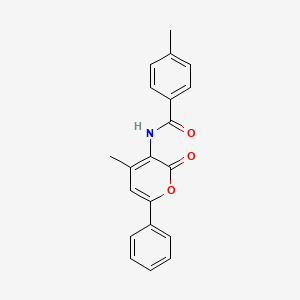
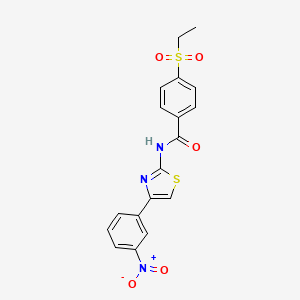
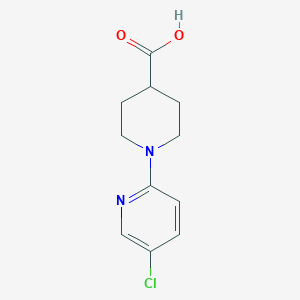
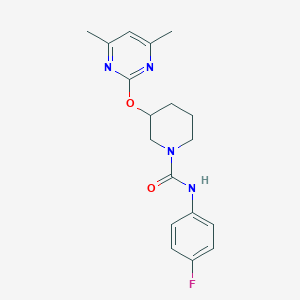




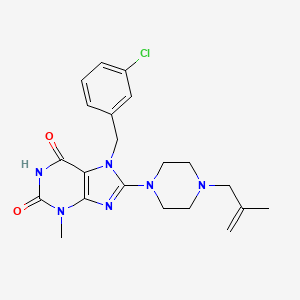
![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)